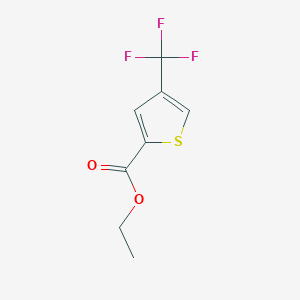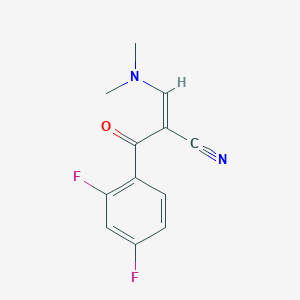
1-Iodo-2,3,4,5-tetramethylbenzene;2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,3,4,5-tetramethylbenzene and 2-methoxy-4-methylbenzenesulfonamide are organic compounds with distinct chemical structures and properties 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated derivative of tetramethylbenzene, while 2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative of methoxy-methylbenzene
Méthodes De Préparation
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .
2-Methoxy-4-methylbenzenesulfonamide: is prepared by sulfonation of 2-methoxy-4-methylbenzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide .
Analyse Des Réactions Chimiques
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
2-Methoxy-4-methylbenzenesulfonamide: can undergo:
Applications De Recherche Scientifique
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
2-Methoxy-4-methylbenzenesulfonamide: has applications in medicinal chemistry as a precursor for the synthesis of sulfonamide-based drugs. It is also used in the development of new materials and as a reagent in various chemical reactions .
Mécanisme D'action
The mechanism of action for 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to act as an electrophile in substitution reactions, where the iodine atom is replaced by a nucleophile. The presence of multiple methyl groups increases the electron density on the benzene ring, making it more reactive towards electrophiles .
2-Methoxy-4-methylbenzenesulfonamide: acts as a nucleophile in various reactions due to the presence of the sulfonamide group. The methoxy group can also participate in electrophilic aromatic substitution reactions, where it directs incoming electrophiles to the ortho and para positions on the benzene ring .
Comparaison Avec Des Composés Similaires
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated benzene derivatives such as 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. These compounds share similar reactivity patterns but differ in the number and position of methyl groups, which can influence their chemical behavior .
2-Methoxy-4-methylbenzenesulfonamide: can be compared to other sulfonamide derivatives such as 2-methoxybenzenesulfonamide and 4-methylbenzenesulfonamide. These compounds have similar functional groups but differ in the substitution pattern on the benzene ring, affecting their reactivity and applications .
Propriétés
Formule moléculaire |
C18H24INO3S |
|---|---|
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13I.C8H11NO3S/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-3-4-8(13(9,10)11)7(5-6)12-2/h5H,1-4H3;3-5H,1-2H3,(H2,9,10,11) |
Clé InChI |
SHNPLDRKOIOPDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)N)OC.CC1=CC(=C(C(=C1C)C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
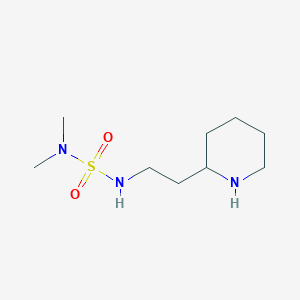
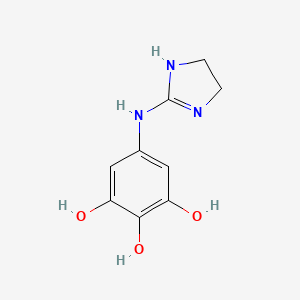
![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
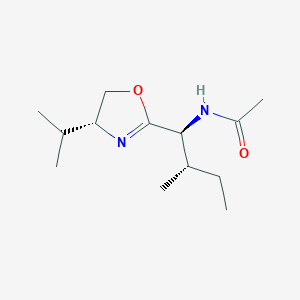
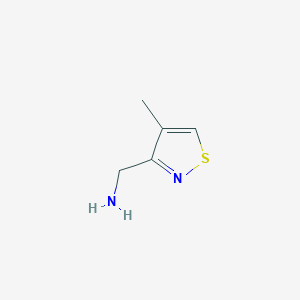
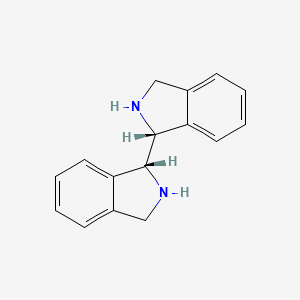
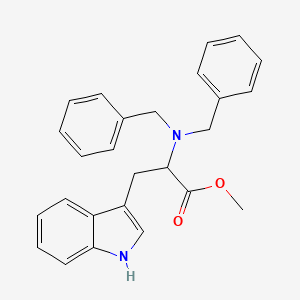
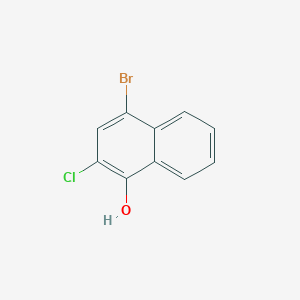
![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)

